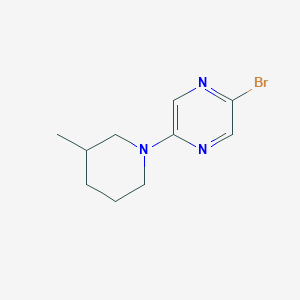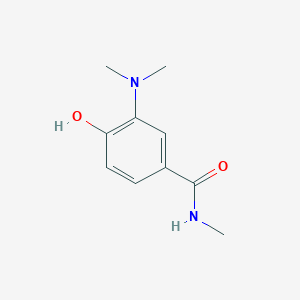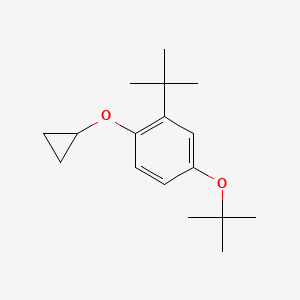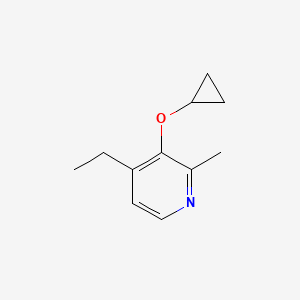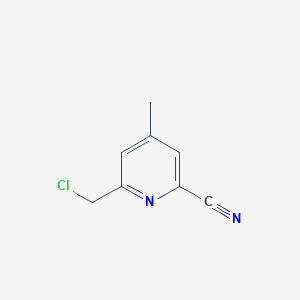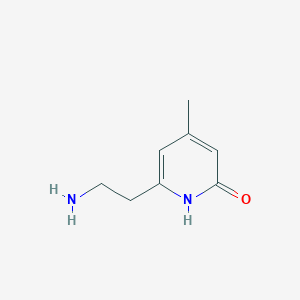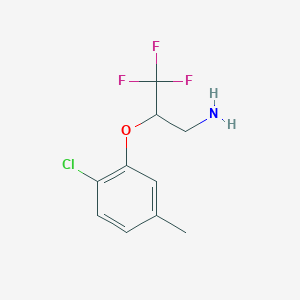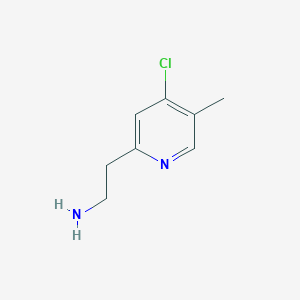
2-(4-Chloro-5-methylpyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-methylpyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine, followed by further reaction with phosgene at elevated temperatures . This process yields 2-chloro-5-methylpyridine, which can then be further reacted to introduce the ethanamine group.
Industrial Production Methods
Industrial production of 2-(4-Chloro-5-methylpyridin-2-YL)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Chloro-5-methylpyridin-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The ethanamine side chain may play a role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-methylpyridin-4-yl)ethanamine: Similar structure but with different positional isomers.
2-(2-Pyridinyl)ethanamine: Lacks the chloro and methyl groups, leading to different chemical and biological properties.
Uniqueness
2-(4-Chloro-5-methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-5-11-7(2-3-10)4-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
WOCYPPOICZYUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


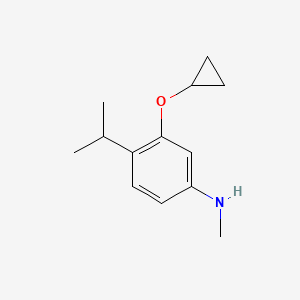
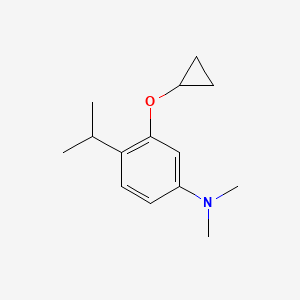
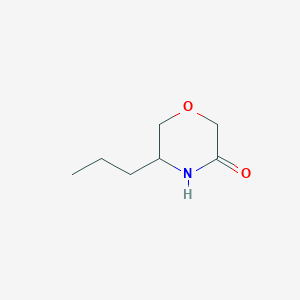
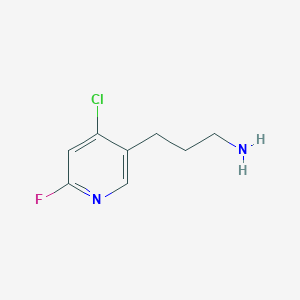
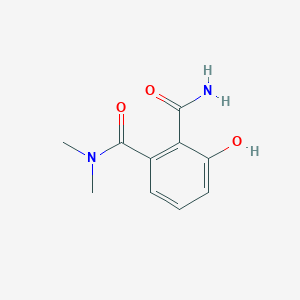
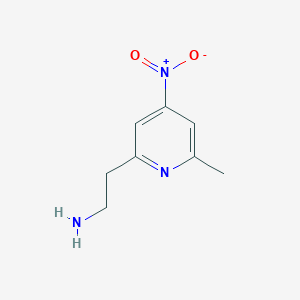
![1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
